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Compound of Interest

Compound Name:

4-Hydroxy-2-

(methylthio)pyrimidine-5-

carboxylic acid

Cat. No.: B1296359 Get Quote

A comprehensive analysis of the spectroscopic properties of 4-Hydroxy-2-
(methylthio)pyrimidine-5-carboxylic acid (C₆H₆N₂O₃S, Molecular Weight: 186.19 g/mol ) is

crucial for its identification, characterization, and application in research and drug development.

[1][2] This technical guide provides an in-depth overview of its expected spectroscopic data,

including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and

Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols and a workflow for

spectroscopic analysis are also presented to aid researchers in their studies.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for 4-Hydroxy-2-
(methylthio)pyrimidine-5-carboxylic acid based on the analysis of its functional groups and

known spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.5 Singlet 1H H6 (pyrimidine ring)

~2.5 Singlet 3H
-SCH₃ (methylthio

group)

~13.0 Broad Singlet 1H
-COOH (carboxylic

acid)

~11.5 Broad Singlet 1H -OH (hydroxyl group)

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm) Assignment

~170 C=O (carboxylic acid)

~165 C4-OH (pyrimidine ring)

~160 C2-SCH₃ (pyrimidine ring)

~150 C6 (pyrimidine ring)

~110 C5-COOH (pyrimidine ring)

~14 -SCH₃ (methylthio group)

Table 3: Predicted Mass Spectrometry (MS) Data

m/z Interpretation

186 [M]⁺, Molecular ion

169 [M-OH]⁺

141 [M-COOH]⁺

125 Further fragmentation
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Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber
(cm⁻¹)

Intensity Bond Vibration Functional Group

3300-2500 Broad, Strong O-H stretch Carboxylic acid O-H

~3100 Medium O-H stretch Hydroxyl group

~1700 Strong C=O stretch Carboxylic acid C=O

~1650 Medium C=N stretch Pyrimidine ring

~1580 Medium C=C stretch Pyrimidine ring

~1250 Medium C-O stretch Carboxylic acid C-O

Table 5: Predicted UV-Vis Spectroscopy Data (Solvent: Ethanol)

λmax (nm) Molar Absorptivity (ε) Transition

~210 Weak n → π

~270 Moderate π → π

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of 4-Hydroxy-2-
(methylthio)pyrimidine-5-carboxylic acid in 0.5-0.7 mL of deuterated dimethyl sulfoxide

(DMSO-d₆).
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Data Acquisition:

Transfer the solution to a 5 mm NMR tube.

Place the NMR tube in the spectrometer.

Acquire ¹H NMR and ¹³C NMR spectra at room temperature.

For ¹H NMR, use a sufficient number of scans to obtain a good signal-to-noise ratio.

For ¹³C NMR, a larger number of scans will be necessary due to the low natural

abundance of the ¹³C isotope.

Data Processing:

Process the raw data using appropriate NMR software.

Reference the spectra to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for

¹³C).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to

the respective nuclei.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: An Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer.

Procedure:

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as

methanol or acetonitrile.

Data Acquisition:

Introduce the sample into the ion source of the mass spectrometer.
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Acquire the mass spectrum in positive or negative ion mode.

Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.

Data Analysis:

Identify the molecular ion peak ([M]⁺ or [M-H]⁻).

Analyze the fragmentation pattern to identify characteristic losses of functional groups.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

Sample Preparation:

Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide

(KBr) and press it into a thin, transparent pellet.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on

the ATR crystal.

Data Acquisition:

Place the sample in the IR beam.

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Data Analysis:

Identify the characteristic absorption bands corresponding to the functional groups (e.g.,

O-H, C=O, C=N).

Ultraviolet-Visible (UV-Vis) Spectroscopy
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Objective: To study the electronic transitions within the molecule.

Instrumentation: A UV-Vis spectrophotometer.

Procedure:

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent

(e.g., ethanol, methanol, or water) of a known concentration.

Data Acquisition:

Fill a quartz cuvette with the sample solution.

Place the cuvette in the spectrophotometer.

Scan the absorbance of the sample over a range of wavelengths (typically 200-400 nm).

Data Analysis:

Identify the wavelength(s) of maximum absorbance (λmax).

If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-

Lambert law.

Mandatory Visualizations
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized compound like 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid.
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Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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